molecular formula C8H6BrClO B178965 1-(3-Bromo-5-chlorophenyl)ethanone CAS No. 154257-85-9

1-(3-Bromo-5-chlorophenyl)ethanone

Cat. No.: B178965
CAS No.: 154257-85-9
M. Wt: 233.49 g/mol
InChI Key: IEWFDTXICLHPTE-UHFFFAOYSA-N
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Description

1-(3-Bromo-5-chlorophenyl)ethanone is an organic compound with the molecular formula C8H6BrClO. It is a solid at room temperature and is known for its applications in various fields of scientific research. The compound is characterized by the presence of both bromine and chlorine atoms attached to a phenyl ring, which is further connected to an ethanone group.

Mechanism of Action

Target of Action

Similar compounds have been used in the synthesis of chalcones and structurally related dienones , suggesting potential interactions with enzymes or receptors involved in these biochemical pathways.

Biochemical Pathways

, compounds with similar structures have been implicated in the synthesis of chalcones and dienones. These compounds play a role in various biological processes, including cell signaling, inflammation, and cancer progression.

Pharmacokinetics

The compound’s molecular weight (23349 g/mol ) suggests that it may be well-absorbed and distributed in the body. The presence of halogens (bromine and chlorine) could impact its metabolic stability and excretion.

Result of Action

Based on its potential role in the synthesis of chalcones and dienones , it may influence cellular processes such as cell proliferation, apoptosis, and inflammation.

Action Environment

Environmental factors such as pH, temperature, and the presence of other molecules can influence the action, efficacy, and stability of 1-(3-Bromo-5-chlorophenyl)ethanone . For instance, its stability may be affected by storage conditions, as suggested by the recommendation for storage at room temperature .

Preparation Methods

Synthetic Routes and Reaction Conditions: 1-(3-Bromo-5-chlorophenyl)ethanone can be synthesized through various methods. One common approach involves the bromination and chlorination of acetophenone derivatives. The reaction typically requires the use of bromine and chlorine reagents under controlled conditions to ensure selective halogenation at the desired positions on the phenyl ring .

Industrial Production Methods: Industrial production of this compound often involves large-scale halogenation processes. These processes are optimized for high yield and purity, utilizing advanced techniques such as continuous flow reactors and automated control systems to maintain precise reaction conditions .

Chemical Reactions Analysis

Types of Reactions: 1-(3-Bromo-5-chlorophenyl)ethanone undergoes various chemical reactions, including:

Common Reagents and Conditions:

    Nucleophilic Substitution: Reagents like sodium hydroxide or potassium tert-butoxide are commonly used.

    Oxidation: Oxidizing agents such as potassium permanganate or chromium trioxide.

    Reduction: Reducing agents like sodium borohydride or lithium aluminum hydride.

    Coupling Reactions: Palladium catalysts and boronic acids are typically employed.

Major Products Formed:

Scientific Research Applications

1-(3-Bromo-5-chlorophenyl)ethanone has a wide range of applications in scientific research:

Comparison with Similar Compounds

Uniqueness: 1-(3-Bromo-5-chlorophenyl)ethanone is unique due to its specific halogenation pattern, which imparts distinct chemical reactivity and biological activity. The presence of both bromine and chlorine atoms in specific positions on the phenyl ring allows for selective interactions in chemical and biological systems, making it a valuable compound for targeted research applications .

Properties

IUPAC Name

1-(3-bromo-5-chlorophenyl)ethanone
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI

InChI=1S/C8H6BrClO/c1-5(11)6-2-7(9)4-8(10)3-6/h2-4H,1H3
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI Key

IEWFDTXICLHPTE-UHFFFAOYSA-N
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Canonical SMILES

CC(=O)C1=CC(=CC(=C1)Br)Cl
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Formula

C8H6BrClO
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

DSSTOX Substance ID

DTXSID40599327
Record name 1-(3-Bromo-5-chlorophenyl)ethan-1-one
Source EPA DSSTox
URL https://comptox.epa.gov/dashboard/DTXSID40599327
Description DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology.

Molecular Weight

233.49 g/mol
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

CAS No.

154257-85-9
Record name 1-(3-Bromo-5-chlorophenyl)ethan-1-one
Source EPA DSSTox
URL https://comptox.epa.gov/dashboard/DTXSID40599327
Description DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology.
Record name 3'-Bromo-5'-chloroacetophenone
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Description The European Chemicals Agency (ECHA) is an agency of the European Union which is the driving force among regulatory authorities in implementing the EU's groundbreaking chemicals legislation for the benefit of human health and the environment as well as for innovation and competitiveness.
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